N-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide
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Overview
Description
N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromopyridyl group, a fluorophenyl group, and an isoxazolecarboxamide moiety. Its complex structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine in the presence of a suitable catalyst to yield 5-bromo-2-pyridine.
Formation of 4-fluorophenyl isoxazole: 4-fluorobenzaldehyde is reacted with hydroxylamine hydrochloride to form 4-fluorophenyl isoxazole.
Coupling reaction: The 5-bromo-2-pyridine and 4-fluorophenyl isoxazole are coupled under specific conditions, such as the presence of a base and a coupling agent, to form the desired compound.
Industrial Production Methods
Industrial production of N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves scaling up the laboratory synthesis process. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced isoxazole derivatives.
Substitution: Formation of substituted pyridyl derivatives.
Scientific Research Applications
N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE can be compared with other similar compounds, such as:
N-(5-BROMO-2-PYRIDYL)-6-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-5-NITRO-PYRIMIDIN-4-AMINE: This compound shares the bromopyridyl and fluorophenyl groups but differs in the presence of a piperazine and nitro group.
N-(5-BROMO-2-PYRIDYL)-3-(4-CHLOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
The uniqueness of N-(5-BROMO-2-PYRIDYL)-3-(4-FLUOROPHENYL)-4,5-DIHYDRO-5-ISOXAZOLECARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H11BrFN3O2 |
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Molecular Weight |
364.17 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide |
InChI |
InChI=1S/C15H11BrFN3O2/c16-10-3-6-14(18-8-10)19-15(21)13-7-12(20-22-13)9-1-4-11(17)5-2-9/h1-6,8,13H,7H2,(H,18,19,21) |
InChI Key |
OTGDTPRHESMULT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)F)C(=O)NC3=NC=C(C=C3)Br |
Origin of Product |
United States |
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